ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a bromomethyl group at the 5-position and a carboxylate ester group at the 3-position, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-3-carboxylate as the starting material.
Bromomethylation: The bromomethylation step involves the introduction of a bromomethyl group to the pyrazole ring. This can be achieved using reagents such as bromomethyl methyl ether or bromomethyl chloride under controlled conditions.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient bromomethylation and esterification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and alkyl halides are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Methylated pyrazoles.
Substitution Products: Amines, ethers, and other substituted pyrazoles.
Scientific Research Applications
Chemistry: Ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate
Ethyl 5-(fluoromethyl)-1H-pyrazole-3-carboxylate
Ethyl 5-(iodomethyl)-1H-pyrazole-3-carboxylate
Uniqueness: Ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate stands out due to the presence of the bromomethyl group, which imparts unique reactivity compared to its chloro-, fluoro-, and iodo- counterparts. The bromine atom is larger and more polarizable, leading to different chemical behaviors and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound in organic synthesis and research.
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Properties
CAS No. |
71083-84-6 |
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Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4H2,1H3,(H,9,10) |
InChI Key |
HXRBCNDNYCFPFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CBr |
Purity |
95 |
Origin of Product |
United States |
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